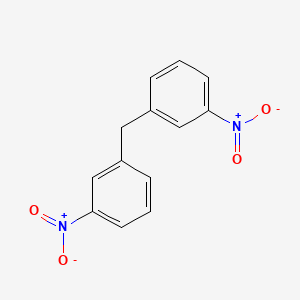
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is a selective β2-adrenergic receptor antagonist. It works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine, which are the natural ligands for this receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological responses that are mediated by this receptor.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have numerous biochemical and physiological effects. For example, it has been shown to decrease heart rate and contractility, reduce airway smooth muscle contraction, and decrease glucose uptake in skeletal muscle. These effects are consistent with the known functions of the β2-adrenergic receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows for specific investigation of this receptor's function. It is also relatively easy to synthesize and has a long half-life, which makes it useful for in vivo studies. However, there are also some limitations to its use. For example, it is not completely selective for the β2-adrenergic receptor and can also bind to other receptors. It is also not suitable for use in human studies due to its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551. One area of interest is the role of the β2-adrenergic receptor in cancer. Recent studies have suggested that this receptor may play a role in the progression of certain types of cancer, and this compound 118,551 could be a useful tool for investigating this further. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and potency. Finally, there is potential for the use of this compound 118,551 in the development of new treatments for conditions such as asthma, heart failure, and diabetes.
Synthesemethoden
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 can be synthesized using a two-step process. In the first step, 2-methyl-1H-benzimidazole is reacted with 4-isopropylphenol to form 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. In the second step, the product from the first step is reacted with thionyl chloride to form the final product, this compound 118,551.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is primarily used as a research tool to study the β2-adrenergic receptor. It has been used in numerous studies to investigate the role of this receptor in various physiological and pathological conditions. For example, this compound 118,551 has been used to study the effects of β2-adrenergic receptor activation on heart function, airway smooth muscle contraction, and glucose metabolism.
Eigenschaften
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-8-10-18(11-9-16)24-13-17(23)12-22-15(3)21-19-6-4-5-7-20(19)22/h4-11,14,17,23H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURBSSYSNSYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-benzoyl-3,3-dimethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4962194.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)
![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)